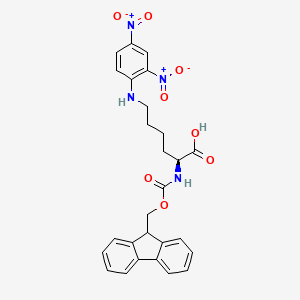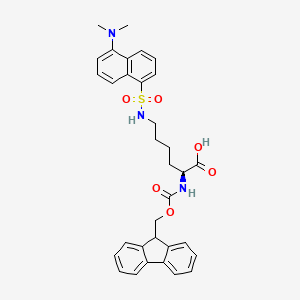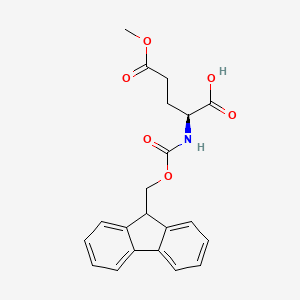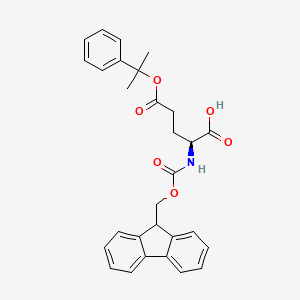
Fmoc-D-Lys(Nic)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-D-Lys(Nic)-OH” is a derivative of the amino acid lysine, which has been modified for use in peptide synthesis. The “Fmoc” part of the name refers to the fluorenylmethoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group . The “D-Lys” part refers to the D-form of lysine, an amino acid. The “Nic” part is not clear from the available information and could refer to a variety of chemical groups .
Aplicaciones Científicas De Investigación
Biomedical Applications: Tissue Engineering
Summary of Application
Fmoc-D-Lys(Nic)-OH derivatives have been utilized in the development of peptide-based hydrogels (PHGs) which are instrumental in tissue engineering. These hydrogels provide a biocompatible matrix that supports cell adhesion, survival, and proliferation .
Experimental Procedures
The synthesis of Fmoc-D-Lys(Nic)-OH derivatives involves the formation of amphiphilic cationic peptides that can self-assemble into hydrogels. The gelation process is characterized by biophysical techniques to ensure the hydrogel’s structural integrity and functionality .
Results
One specific hydrogel, Fmoc-K3, demonstrated a high storage modulus (G’ = 2526 Pa), indicating its robustness as a scaffold for tissue engineering. It successfully supported cell adhesion and proliferation, highlighting its potential as a material for regenerative medicine .
Drug Delivery Systems
Summary of Application
In drug delivery, Fmoc-D-Lys(Nic)-OH is used to create PHGs that can encapsulate and release therapeutic agents in a controlled manner .
Experimental Procedures
The drug is incorporated into the hydrogel matrix during the self-assembly process. The release kinetics are then studied under physiological conditions to optimize the delivery system .
Results
The hydrogels showed responsiveness to stimuli, which is crucial for targeted drug release. This property allows for the precise delivery of drugs, reducing side effects and improving therapeutic efficacy .
Diagnostic Imaging
Summary of Application
Fmoc-D-Lys(Nic)-OH compounds are part of the synthesis of diagnostic tools for imaging, aiding in the visualization of biological processes .
Experimental Procedures
These compounds are used to create contrast agents that enhance the quality of imaging. Their biocompatibility and ability to bind to specific biological targets are key factors in their application .
Results
The use of these compounds in imaging has led to improved diagnostic accuracy, providing clearer images that assist in the early detection of diseases .
Biotechnology: Bioprinting
Summary of Application
Fmoc-D-Lys(Nic)-OH plays a role in bioprinting, where it serves as a scaffold material for creating three-dimensional biological structures .
Experimental Procedures
The compound is integrated into a bio-ink formulation, which is then printed layer by layer to construct the desired biological structure. The process parameters, such as print speed and temperature, are optimized for each application .
Results
The printed structures exhibited excellent fidelity to the intended design and maintained structural integrity, demonstrating the compound’s suitability for bioprinting applications .
Peptide Synthesis
Summary of Application
Fmoc-D-Lys(Nic)-OH is a building block in the solid-phase synthesis of peptides, particularly in the production of azidopeptides .
Experimental Procedures
The compound is used in conjunction with other amino acids to build peptides on a solid support. The synthesis involves coupling reactions and protective group strategies tailored to the peptide sequence .
.
Solid-Phase Peptide Synthesis (SPPS) Methodology
Summary of Application
Fmoc-D-Lys(Nic)-OH is integral to the Fmoc/tBu SPPS method, which is a standard approach for routine peptide production .
Experimental Procedures
This method involves sequential addition of Fmoc-protected amino acids, like Fmoc-D-Lys(Nic)-OH, to a growing peptide chain anchored to a solid resin .
Results
The Fmoc SPPS method has matured significantly, with Fmoc-D-Lys(Nic)-OH contributing to the synthesis of complex peptides with high efficiency and reliability .
These applications showcase the versatility and importance of Fmoc-D-Lys(Nic)-OH in advancing scientific research across multiple disciplines. The compound’s ability to form self-assembling structures and its reactivity make it a valuable asset in the fields of medicine, biotechnology, and chemistry.
Organogel Formation
Summary of Application
Fmoc-D-Lys(Nic)-OH is used in the synthesis of organogels, which are gel-like materials with potential applications in environmental and material sciences .
Experimental Procedures
The compound is reacted with lysine cyclic dipeptide to form mono-substituted cyclo(L-Lys-L-Lys)s, which can self-assemble into stable thermo-reversible organogels in various solvents .
Results
The organogels formed by these compounds exhibit unique 3D nanostructures, such as nanofibers, nanoribbons, or nanotubes, which are characterized by transmission electron microscopy (TEM) and scanning electron microscopy (SEM) .
Supramolecular Chemistry
Summary of Application
In supramolecular chemistry, Fmoc-D-Lys(Nic)-OH derivatives are involved in the creation of self-assembling systems that form complex structures with specific functions .
Experimental Procedures
These derivatives are designed to engage in non-covalent interactions like hydrogen bonding and π–π stacking, leading to the formation of supramolecular architectures .
Results
The resulting structures have been shown to possess properties such as responsiveness to stimuli and the ability to form physiologically relevant environments for in vitro experiments .
Chemical Sensing
Summary of Application
Fmoc-D-Lys(Nic)-OH compounds are utilized in the development of chemical sensors due to their ability to interact with various analytes .
Experimental Procedures
The compounds are incorporated into sensor matrices that change their physical or chemical properties upon interaction with the target analyte .
Results
These sensors have demonstrated sensitivity and selectivity in detecting specific substances, which is crucial for applications in diagnostics and environmental monitoring .
Nanotechnology: Nanocarrier Systems
Summary of Application
Fmoc-D-Lys(Nic)-OH is instrumental in creating nanocarrier systems for the targeted delivery of drugs, genes, or other therapeutic agents .
Experimental Procedures
The compound is used to construct nanocarriers that can encapsulate the therapeutic agent and protect it until it reaches the target site .
Results
These nanocarriers have shown the ability to enhance the bioavailability and efficacy of the encapsulated agents, providing a promising approach to precision medicine .
Material Science: Smart Materials
Summary of Application
Smart materials incorporating Fmoc-D-Lys(Nic)-OH can respond to external stimuli, such as temperature, pH, or light, making them suitable for various innovative applications .
Experimental Procedures
The synthesis of these materials involves the integration of Fmoc-D-Lys(Nic)-OH into polymers or composites that exhibit reversible changes in properties .
Results
The smart materials developed have been applied in areas such as adaptive optics, self-healing materials, and responsive coatings .
Environmental Science: Pollutant Removal
Summary of Application
Fmoc-D-Lys(Nic)-OH-based materials are explored for their potential in environmental cleanup, particularly in the removal of pollutants from water and soil .
Experimental Procedures
These materials are engineered to capture and immobilize pollutants through adsorption or chemical reactions .
Results
Initial studies indicate that these materials can effectively reduce the concentration of various pollutants, contributing to environmental remediation efforts .
Safety And Hazards
The safety data sheet for a related compound, Nalpha,Nepsilon-Di-Fmoc-D-lysine, suggests that it should be used with appropriate personal protective equipment. It should be kept away from heat and sources of ignition. In case of contact with skin or eyes, wash off immediately with plenty of water and get medical attention if symptoms occur .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Nic)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














